2-Methyl-7-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-7-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-nitroimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with nitroalkenes under oxidative conditions. One common method includes the use of copper(I) catalysts in the presence of oxygen to facilitate the formation of the imidazo[1,2-a]pyridine ring . Another approach involves the use of flavin and iodine catalysts for aerobic oxidative C-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative cyclization reactions using readily available starting materials such as 2-aminopyridine and nitroalkenes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine and iodine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Methyl-7-nitroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the treatment of infectious diseases such as tuberculosis.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antitumor effects . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 3-Bromo-2-methylimidazo[1,2-a]pyridine
- 2-Amino-1-propargylpyridinium bromide
Comparison: Compared to other similar compounds, it exhibits distinct biological activities and can be used in a wider range of applications, including antimicrobial and antitumor research .
Properties
IUPAC Name |
2-methyl-7-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUHKEVHNMCRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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